N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide
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Overview
Description
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is an organic compound with a complex structure that includes an iodine atom, a phenylethynyl group, and a methanethioamide group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide typically involves the reaction of N-(2-(phenylethynyl)phenyl)benzenesulfonamide with 4-methylbenzenesulfonyl iodide in an acetone solvent under blue LED light . This method leverages the high reactivity of the phenylethynyl group and the iodine atom to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine and phenylethynyl groups.
Chemical Reactions Analysis
Types of Reactions
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioamide group to a methyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Phenylethynyl)phenyl)benzenesulfonamide
- N-[3-Iodo-2-(phenylethynyl)phenyl]formamide
Uniqueness
N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide is unique due to the presence of the methanethioamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the iodine atom and the phenylethynyl group also enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
647025-71-6 |
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Molecular Formula |
C15H10INS |
Molecular Weight |
363.22 g/mol |
IUPAC Name |
N-[3-iodo-2-(2-phenylethynyl)phenyl]methanethioamide |
InChI |
InChI=1S/C15H10INS/c16-14-7-4-8-15(17-11-18)13(14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18) |
InChI Key |
ZWLRMXCAKZBXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=C2I)NC=S |
Origin of Product |
United States |
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